![molecular formula C15H15N3O3S B2733838 Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate CAS No. 478046-04-7](/img/structure/B2733838.png)
Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo derivatives involved a mixture of compound I, SOCl2, and DMF, which was refluxed and then evaporated under reduced pressure . Another method involved the reaction of benzoxazinone with ethylenediamine by fusion in an oil bath .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the IR spectrum of a related compound revealed absorption bands attributable to –C=N and –SO3 groups . The HR-MS of the same compound showed a m/z calculated for C10H15N7O2, (M+) 265.1287 .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine leads to the formation of 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives . Another reaction involved the alkylation of the anion of nor-temozolomide with methyl iodide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. Its IR spectrum showed specific absorption bands, and its HR-MS showed a specific m/z .Aplicaciones Científicas De Investigación
Organic Synthesis and Green Chemistry
- The synthesis and properties of quinazolinone derivatives have been extensively studied, focusing on green chemistry approaches and novel synthesis methods. For instance, quinazolinone derivatives have been synthesized using Brønsted acidic ionic liquids as green and reusable catalysts under solvent-free conditions, highlighting an eco-friendly approach to organic synthesis (Heravi, 2011).
Pharmacological Applications
- Quinazolinone derivatives have been evaluated for their antimicrobial and antiviral activities, demonstrating significant potential as therapeutic agents. For example, novel quinazolinone derivatives exhibited antimicrobial activity against a range of bacterial and fungal species (Al-Salahi, 2013). Additionally, other studies have explored their anti-inflammatory and anti-cancer properties, indicating their broad pharmacological applicability (Kumar & Rajput, 2009).
Antitumor and Antibacterial Agents
- Research on quinazolinone derivatives has also explored their potential as antitumor and antibacterial agents. The synthesis of specific quinazolinone derivatives aimed at inhibiting thymidylate synthase, a key enzyme in DNA synthesis, suggests their utility in cancer treatment (Gangjee et al., 1996).
Chemical Engineering Applications
- In chemical engineering, quinazolinone derivatives have been investigated for their properties in processes such as denitrification, highlighting their potential application in environmental chemistry and engineering (Wang et al., 2014).
Mecanismo De Acción
The mechanism of action of similar compounds has been investigated. For example, temozolomide, a 3-methyl-4-oxo-3,4-dihydroimidazo derivative, is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation without enzymatic catalysis . The latter attacks the guanine segment of a sequence of three or more guanines on DNA leading to DNA methylation .
Propiedades
IUPAC Name |
methyl 4-[(2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-21-13(20)7-4-8-22-15-16-11-6-3-2-5-10(11)14-17-12(19)9-18(14)15/h2-3,5-6H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSJHWYDVYFFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSC1=NC2=CC=CC=C2C3=NC(=O)CN31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733755.png)
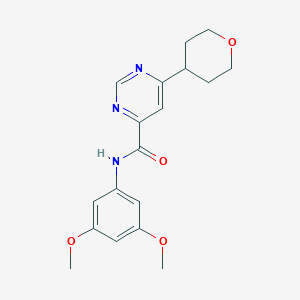

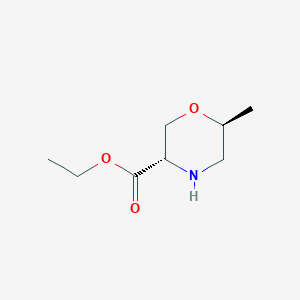
![N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2733765.png)
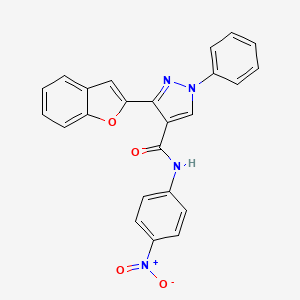
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide](/img/structure/B2733768.png)
![4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2733769.png)
![5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733770.png)
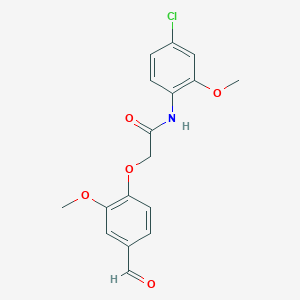
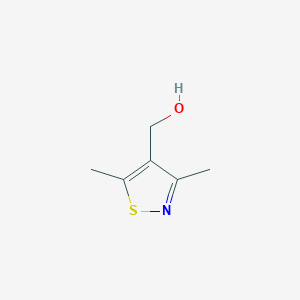

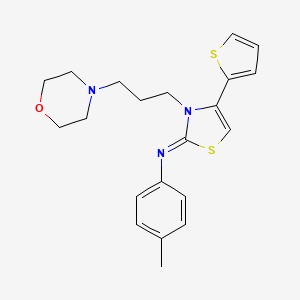
![N-[1-(7-Fluoro-1-benzofuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2733778.png)